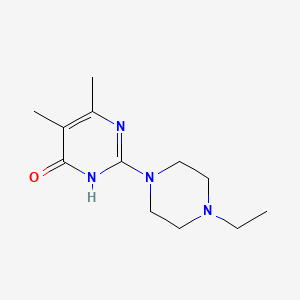![molecular formula C14H10BrNO6S B6026923 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B6026923.png)
4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid, also known as BCSB, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and is characterized by its bromine, carboxy, and sulfonamide functional groups. BCSB has been studied for its various applications in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid involves its ability to bind to the active site of the carbonic anhydrase enzyme, thereby inhibiting its activity. This results in a decrease in the production of bicarbonate ions, which are important in maintaining the pH balance of the body. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This can affect the pH balance of the body and can lead to metabolic acidosis. This compound has also been shown to inhibit the growth of cancer cells, which can potentially lead to its use as an anticancer agent.
実験室実験の利点と制限
The advantages of using 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid in lab experiments include its ability to selectively inhibit the activity of carbonic anhydrase, which can be useful in studying its role in various physiological processes. This compound has also been shown to have potential as an anticancer agent, which can be useful in studying its mechanism of action and potential use in cancer therapy. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid. One potential direction is to further investigate its potential use as an anticancer agent, including its mechanism of action and potential use in combination with other anticancer agents. Another potential direction is to study its effects on other physiological processes, such as its role in the regulation of blood pressure. Further studies are also needed to determine the safety and efficacy of this compound in vivo, including its potential side effects and toxicity.
合成法
The synthesis of 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid involves several steps, starting with the reaction of 4-bromo-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzenesulfonamide and sodium bicarbonate to produce this compound. The final product is purified through recrystallization.
科学的研究の応用
4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid has been used in scientific research for its various applications in the fields of biochemistry and pharmacology. It has been studied as a potential inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and respiration. This compound has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
4-bromo-3-[(4-carboxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO6S/c15-11-6-3-9(14(19)20)7-12(11)23(21,22)16-10-4-1-8(2-5-10)13(17)18/h1-7,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUZFMRLCJYKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-dihydro-5-acenaphthylenyl[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6026852.png)

![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6026861.png)
![1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6026872.png)
![4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoic acid](/img/structure/B6026876.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B6026882.png)
![3-{methyl[2-(2-pyridinyl)ethyl]amino}-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6026891.png)

![methyl 1-chloro-5-[(ethoxyimino)methyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6026903.png)
![N-[(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]-2-thiophenecarboxamide](/img/structure/B6026911.png)
![1-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6026915.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6026919.png)